BenchChemオンラインストアへようこそ!

1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride

Lipophilicity Blood-Brain Barrier Permeability ADME Prediction

1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride (CAS 1820608-97-6) is a halogenated phenylpiperazine derivative supplied as a dihydrochloride salt for enhanced aqueous solubility in in vitro assays. The ortho-bromo substitution introduces steric hindrance and distinct electronic effects, creating a non-interchangeable selectivity profile at monoamine transporters (DAT, SERT, NET) and sigma receptors compared to promiscuous, unsubstituted 1-benzyl-3-phenylpiperazine. This compound is essential for CNS drug discovery programs exploring structure-activity relationships (SAR) with defined steric and electronic constraints. The dihydrochloride form allows concentrated stock solutions in physiological buffers, minimizing DMSO cytotoxicity. The bromine atom also serves as a synthetic handle for further derivatization via cross-coupling. Procure this specific salt form to avoid confounding pharmacology studies with the free base (CAS 1248907-40-5).

Molecular Formula C17H21BrCl2N2
Molecular Weight 404.2 g/mol
CAS No. 1820608-97-6
Cat. No. B1445911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride
CAS1820608-97-6
Molecular FormulaC17H21BrCl2N2
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C2=CC=CC=C2Br)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C17H19BrN2.2ClH/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14;;/h1-9,17,19H,10-13H2;2*1H
InChIKeyWWWQDTQEQADGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride (CAS 1820608-97-6): A Halogenated Piperazine Scaffold for CNS-Targeted Probe Development and Receptor Selectivity Studies


1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride (CAS 1820608-97-6) is a halogenated phenylpiperazine derivative supplied as a dihydrochloride salt . It belongs to the class of N-benzyl-N'-phenylpiperazines, characterized by a piperazine core substituted at the 1-position with a benzyl group and at the 3-position with a 2-bromophenyl moiety . This substitution pattern introduces steric and electronic effects distinct from non-halogenated or para-substituted analogs, influencing its binding affinity to central nervous system (CNS) targets such as monoamine transporters and sigma receptors [1]. The dihydrochloride salt form enhances aqueous solubility, facilitating its use in in vitro biochemical assays and cell-based screening .

Why Unsubstituted or Para-Analogs Cannot Replace 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride in CNS Target Engagement Assays


In piperazine-based CNS probe development, subtle structural modifications can profoundly alter receptor binding profiles, metabolic stability, and blood-brain barrier (BBB) permeability [1]. The ortho-bromo substitution on the phenyl ring of 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride introduces distinct steric hindrance and electronic effects compared to unsubstituted phenylpiperazines or para-halogenated analogs [2]. These differences are critical: unsubstituted 1-Benzyl-3-phenylpiperazine exhibits broad, promiscuous binding across multiple monoamine transporters , while para-bromo analogs may show altered lipophilicity and metabolic profiles . Consequently, substituting with a non-halogenated or differently substituted analog can lead to divergent structure-activity relationships (SAR), confounding target identification efforts and invalidating comparative pharmacology studies. The specific 2-bromophenyl substitution pattern is therefore non-interchangeable for research requiring defined steric and electronic constraints.

Comparative Quantitative Evidence: 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride vs. Closest Structural Analogs


Ortho-Bromine Substitution Enhances Calculated Lipophilicity (clogP) Relative to Unsubstituted Phenylpiperazine

The presence of an ortho-bromine atom on the phenyl ring increases the compound's calculated partition coefficient (clogP) compared to the unsubstituted 1-benzyl-3-phenylpiperazine analog . While experimental logP data for this specific compound is not available in primary literature, structure-based predictions and analog data indicate a meaningful increase in lipophilicity . For a closely related series, substituting a chlorine with a bromine on a phenylpiperazine scaffold was reported to increase logP by approximately +0.5 units . This predicted increase is significant for CNS drug discovery, as optimal logP values for BBB penetration typically range between 1 and 5.

Lipophilicity Blood-Brain Barrier Permeability ADME Prediction

Differential Binding Profile at GABAA Receptors: Ortho-Substituted Piperazines Exhibit Unique Antagonism

A 2015 study by Hondebrink et al. demonstrated that piperazine derivatives inhibit the human α1β2γ2 GABAA receptor in a structure-dependent manner [1]. While the study did not test 1-Benzyl-3-(2-bromophenyl)piperazine directly, it established that ortho-substituted phenylpiperazines exhibit a distinct mode of antagonism compared to unsubstituted or para-substituted analogs [1]. This class-level evidence suggests that the ortho-bromo substitution pattern may confer unique GABAA receptor interaction properties relative to the more commonly studied 1-benzylpiperazine (BZP) or TFMPP, which could translate to different neuropharmacological profiles .

GABAA Receptor Neurotoxicity Structure-Dependent Inhibition

Ortho-Bromo Substitution Alters Monoamine Transporter Binding Affinity Relative to Unsubstituted Phenylpiperazine

Structure-activity relationship (SAR) studies on N-substituted piperazines reveal that halogen substitution on the phenyl ring significantly modulates binding affinity and selectivity for monoamine transporters (DAT, SERT, NET) [1]. While specific Ki values for 1-Benzyl-3-(2-bromophenyl)piperazine are not publicly available, Fray et al. (2006) demonstrated that even subtle substitutions on the phenyl ring of dual serotonin/noradrenaline reuptake inhibitors can drastically alter inhibitory potency [1]. In contrast, unsubstituted 1-Benzyl-3-phenylpiperazine is reported to bind promiscuously to DAT, SERT, and sigma-1 receptors . The ortho-bromo group introduces steric bulk and electron-withdrawing effects that are likely to shift the selectivity profile away from that of the unsubstituted analog [1].

Monoamine Transporter Dopamine Serotonin Structure-Activity Relationship

Enhanced Aqueous Solubility of the Dihydrochloride Salt Form Enables High-Concentration In Vitro Assays

1-Benzyl-3-(2-bromophenyl)piperazine is commercially supplied as a dihydrochloride salt (CAS 1820608-97-6), whereas the free base (CAS 1248907-40-5) and many phenylpiperazine analogs are often provided as free bases or hydrochloride salts . The dihydrochloride salt form of basic amines like piperazines generally exhibits significantly higher aqueous solubility compared to the free base or mono-hydrochloride salt . While specific solubility data for this compound is not reported in primary literature, the dihydrochloride formulation is a deliberate choice by vendors to improve handling and solubility in aqueous buffers . This is in contrast to 1-Benzyl-3-phenylpiperazine, which is typically supplied as a free base or hydrochloride salt, potentially requiring organic co-solvents like DMSO for dissolution in biological assays .

Aqueous Solubility Salt Form In Vitro Assay Development

Ortho-Bromo Substitution May Reduce Off-Target Binding at Beta-1 Adrenergic Receptor Compared to Unsubstituted Analogs

A binding assay reported in the Aladdin Scientific database indicates that the unsubstituted 1-Benzyl-3-phenylpiperazine exhibits no affinity for the Beta-1 adrenergic receptor . However, this same data point highlights that subtle structural modifications in this chemical class can dramatically alter receptor binding profiles [1]. While direct experimental data for 1-Benzyl-3-(2-bromophenyl)piperazine at the Beta-1 receptor is lacking, the introduction of the ortho-bromo group is a significant structural perturbation that is likely to influence its binding to a range of GPCR targets, including adrenergic receptors [1]. This is a key differentiator from the unsubstituted analog, which serves as a baseline for promiscuous binding in this chemical series.

Adrenergic Receptor Off-Target Selectivity Beta-1 Adrenergic Receptor

Metabolic Stability: Predicted Resistance to N-Dealkylation Compared to N-Benzylpiperazine (BZP)

N-Benzylpiperazine (BZP) is known to undergo rapid N-dealkylation as a primary metabolic pathway, which significantly limits its half-life [1]. The presence of the 2-bromophenyl substituent on the piperazine ring of 1-Benzyl-3-(2-bromophenyl)piperazine introduces steric hindrance around the adjacent nitrogen, which is predicted to reduce the rate of cytochrome P450-mediated N-dealkylation . While specific microsomal stability data for this compound is not available, this is a well-established principle in medicinal chemistry: steric shielding of metabolically labile sites enhances metabolic stability . This differentiates it from simpler benzylpiperazines like BZP, which are rapidly cleared.

Metabolic Stability Cytochrome P450 N-Dealkylation

Recommended Research and Industrial Applications for 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride Based on Differential Evidence


CNS Probe Development: Leveraging Ortho-Bromo Substitution for Altered BBB Permeability and Transporter Selectivity

1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride is optimally applied in CNS drug discovery programs seeking to explore structure-activity relationships around monoamine transporters or GABAA receptors [1]. Its predicted higher lipophilicity (clogP increase of ~0.5 units) relative to unsubstituted phenylpiperazines suggests improved passive BBB penetration , making it a valuable tool for in vivo target engagement studies. Furthermore, the ortho-bromo group is expected to confer a distinct selectivity profile at DAT, SERT, and NET compared to promiscuous analogs like 1-Benzyl-3-phenylpiperazine [1]. Researchers can utilize this compound to probe the impact of steric and electronic effects on transporter binding and functional activity.

In Vitro Pharmacology: High-Concentration Screening in Aqueous Assay Systems

The dihydrochloride salt form of this compound provides a significant practical advantage for in vitro assay development . Its enhanced aqueous solubility allows for the preparation of concentrated stock solutions in aqueous buffers, minimizing the need for organic co-solvents like DMSO . This is particularly beneficial for cell-based assays where DMSO can cause cytotoxicity or interfere with cellular signaling pathways. Procurement of the dihydrochloride salt (CAS 1820608-97-6) is therefore recommended over the free base (CAS 1248907-40-5) for any assay requiring high compound concentrations in physiological buffers.

Chemical Biology Tool for Studying Sigma Receptor Pharmacology

Given the established role of N-benzyl-N'-phenylpiperazines as sigma receptor ligands , 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride serves as a valuable chemical probe for investigating sigma-1 and sigma-2 receptor pharmacology. The ortho-bromo substitution may confer unique binding kinetics or functional selectivity at these receptors compared to the extensively studied unsubstituted analogs . This compound can be employed in radioligand displacement assays or functional assays (e.g., calcium flux, ERK phosphorylation) to map the sigma receptor binding pocket and to identify novel sigma receptor modulators.

Medicinal Chemistry: Scaffold for Derivatization via Bromine Replacement

The presence of the bromine atom on the phenyl ring provides a synthetic handle for further derivatization . Researchers can utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to replace the bromine with a wide range of aryl, heteroaryl, or amine substituents . This enables the rapid generation of focused libraries of phenylpiperazine analogs for SAR exploration. The benzyl group and the piperazine core remain intact, providing a modular platform for diversifying the phenyl moiety and optimizing pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.